VUF11211

CXCR3 antagonist binding site mapping allosteric modulation

For chemokine receptor studies, securing a validated allosteric probe is critical. VUF11211 is the definitive CXCR3 inverse agonist for this role. - Uniquely mapped binding site: Occupies both TMS1 and TMS2 domains, enabling robust structure-function studies. - High affinity: Kd of 0.65 nM ensures potent, reliable receptor engagement. - Functional selectivity: Does not confound CXCR4-mediated processes at 1 µM, perfect for receptor-specific pathway dissection.

Molecular Formula C26H35Cl2N5O
Molecular Weight 504.5
CAS No. 906556-51-2
Cat. No. B611779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVUF11211
CAS906556-51-2
SynonymsVUF11211;  VUF-11211;  VUF 11211; 
Molecular FormulaC26H35Cl2N5O
Molecular Weight504.5
Structural Identifiers
SMILESClC1=CC=C(CN2CCC(N3[C@@H](CC)CN(C4=NC=C(C(NCC)=O)C=C4Cl)CC3)CC2)C=C1
InChIInChI=1S/C26H35Cl2N5O/c1-3-22-18-32(25-24(28)15-20(16-30-25)26(34)29-4-2)13-14-33(22)23-9-11-31(12-10-23)17-19-5-7-21(27)8-6-19/h5-8,15-16,22-23H,3-4,9-14,17-18H2,1-2H3,(H,29,34)/t22-/m0/s1
InChIKeyXQWKNLJIWOTOKT-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VUF11211: CXCR3 Allosteric Inverse Agonist & Radioligand


VUF11211 [(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide] is an enantiopure small molecule from the piperazinyl-piperidine chemical class that functions as an allosteric inverse agonist at the chemokine receptor CXCR3 [1]. It binds with high affinity (Kd = 0.65 nM) to the CXCR3 transmembrane domain, extending from the minor pocket (TMS1) into the major pocket (TMS2) and contacting residues across helices 1, 2, 3, 4, 6, and 7 [2]. Unlike orthosteric or TMS1-restricted CXCR3 antagonists, VUF11211 acts as a full inverse agonist at the constitutively active CXCR3-N3.35A mutant, actively suppressing basal receptor signaling [3]. Its successful radiolabeling to [3H]VUF11211 has produced the first validated small-molecule allosteric radioligand for CXCR3, enabling probe-dependent pharmacology studies that orthosteric probes cannot support [4].

Why VUF11211 Cannot Be Replaced by Generic CXCR3 Antagonists


CXCR3-targeting small molecules span multiple chemotypes (8-azaquinazolinones, piperazinyl-piperidines, quaternary ammonium salts) with fundamentally different binding modes, functional signatures, and allosteric effects on orthosteric ligand binding [1]. VUF11211 occupies both TMS1 and TMS2 of the CXCR3 transmembrane domain, whereas the commonly used antagonist NBI-74330 is confined to TMS1 only [2]. This binding-site divergence produces probe-dependent pharmacology: the apparent affinity of VUF11211 measured with the orthosteric probe [125I]CXCL11 differs significantly from that measured with the allosteric probe [3H]VUF11211, and the magnitude of this discrepancy varies by chemotype [3]. Furthermore, VUF11211 acts as a full inverse agonist that suppresses constitutive CXCR3 activity (pIC50 8.4 ± 0.2), whereas broad-spectrum agents like TAK-779 show only weak partial inverse agonism [4]. Consequently, substituting VUF11211 with another CXCR3 ligand without accounting for these differences risks incorrect affinity assessment, misinterpretation of functional data, and failure to reproduce allosteric pharmacology endpoints.

Quantitative Differentiation vs. Closest CXCR3 Antagonists


Dual-Site Binding (TMS1+TMS2) vs. NBI-74330

Site-directed mutagenesis and homology modeling demonstrate that VUF11211 occupies a significantly larger binding cavity than NBI-74330. NBI-74330 is anchored exclusively in the minor pocket (TMS1) lined by helices 2 (W2.60, D2.63), 3 (F3.32), and 7 (S7.39, Y7.43). In contrast, VUF11211 extends from the minor pocket into the major pocket (TMS2), interacting with residues across helices 1 (Y1.39), 2 (W2.60), 3 (F3.32), 4 (D4.60), 6 (Y6.51), and 7 (S7.39, Y7.43) [1]. Mutation of D112(2.63)N reduced NBI-74330 potency by >10-fold (pIC50 from 7.2 to 6.1), while the same mutation left VUF11211 potency unchanged (pIC50 7.8 ± 0.1 vs. 7.8 ± 0.0 for WT). Conversely, mutation of D186(4.60)N reduced VUF11211 potency 10-fold (pIC50 from 7.8 to 6.8) but did not substantially affect NBI-74330 (pIC50 from 7.2 to 7.7) [1]. These orthogonal mutagenesis fingerprints establish that the two compounds engage distinct, non-interchangeable residue networks [1].

CXCR3 antagonist binding site mapping allosteric modulation site-directed mutagenesis

Full Inverse Agonism on CXCR3 Constitutively Active Mutant

On the constitutively active CXCR3-N3.35A mutant, VUF11211 acts as a full inverse agonist, suppressing basal receptor signaling with a pIC50 of 8.4 ± 0.2 [2]. In comparison, the broad-spectrum antagonist TAK-779 exhibits only weak partial inverse agonism at this same mutant, and most antagonists in the 8-azaquinazolinone class (including NBI-74330 and VUF10085/AMG-487) act as full inverse agonists but with species-dependent potency variations not reported for VUF11211 in the same assay format [1]. In the CRE-luciferase functional assay, VUF11211 demonstrates potent antagonism of CXCL11-induced signaling (pIC50 7.5 ± 0.1) and modest inhibition of basal WT CXCR3 activity [2]. This dual functional profile—potent antagonism combined with full inverse agonism at a validated CAM—distinguishes VUF11211 from compounds like SCH 546738, which is characterized primarily as a non-competitive antagonist (Ki 0.4 nM) without published inverse agonism data on the CXCR3 CAM [3].

CXCR3 inverse agonism constitutively active mutant basal activity functional selectivity

Binding Kinetics and Residence Time vs. NBI-74330/AMG-487

VUF11211 is the only CXCR3 antagonist for which complete kinetic binding parameters have been determined using a homologous radioligand ([3H]VUF11211). Global fitting of association experiments at three radioligand concentrations yielded kon = 0.034 ± 0.002 min⁻¹nM⁻¹ and koff = 0.022 ± 0.004 min⁻¹, with a kinetically derived Kd of 0.69 ± 0.10 nM [1]. Saturation binding independently confirmed Kd = 0.65 ± 0.11 nM with Bmax = 8.0 ± 1.0 pmol/mg protein [1]. The target residence time (RT = 1/koff) is approximately 50 minutes [1]. In contrast, NBI-74330 affinity has been reported only through homologous competition of orthosteric probes (Ki = 1.5–3.2 nM via [125I]CXCL10/[125I]CXCL11 displacement [2]) and AMG-487/VUF10085 through IC50 values (8.0–8.2 nM [3]), with no published kon/koff or residence time data. SCH 546738 reports only a Ki of 0.4 nM without kinetic characterization [4].

CXCR3 binding kinetics residence time radioligand binding drug-target kinetics

Probe-Dependent Affinity Reveals Allosteric Pharmacology

VUF11211's affinity for CXCR3 differs systematically depending on whether it is measured with the orthosteric probe [125I]CXCL11 or the allosteric probe [3H]VUF11211. When [125I]CXCL11 is used, VUF11211 yields a pIC50 of 7.8 ± 0.0 (WT CXCR3) [1]. When measured with the [3H]VUF11211 homologous probe, the pKd is 9.0 ± 0.0 (pKd = 9.0; Kd = 1.0 nM in this format) [2]. This represents an approximately 16-fold difference in apparent affinity. The phenomenon is chemotype-dependent: NBI-74330 also shows probe-dependent affinity shifts, but the biased agonist VUF10661 shows an even more dramatic divergence—pKi ≤ 4.5 with [3H]VUF11211 versus pKi = 6.0 ± 0.1 with [125I]CXCL11, a ≥30-fold difference in the opposite direction [2]. This establishes that [3H]VUF11211 and [125I]CXCL11 recognize different CXCR3 conformational populations, and that VUF11211 uniquely enables direct allosteric binding site assessment that orthosteric probes cannot support [2].

CXCR3 probe-dependent pharmacology allosteric radioligand orthosteric probe biased signaling

Conformational Selectivity vs. CXCL11 and CXCR3 Agonists

VUF11211 binds to a different population of CXCR3 conformations compared with the endogenous agonist CXCL11 and the small-molecule CXCR3 agonists VUF11418 and VUF10661 [1]. This was demonstrated by the observation that GTPγS (1–100 μM), which uncouples GPCR-G protein complexes and abolishes agonist high-affinity binding, did not affect [3H]VUF11211 binding, whereas agonist binding is GTPγS-sensitive [1]. Furthermore, VUF11211 at 1 μM did not influence CXCL12-induced chemotaxis or arrest of CLL cells, in contrast to the CXCR3 agonists CXCL11 and VUF11418 which significantly reduced these responses [2]. This functional selectivity at the cellular level confirms that VUF11211's conformational preference is functionally meaningful: it stabilizes an inactive receptor state without cross-modulating CXCR4-mediated responses, unlike CXCR3 agonists which indirectly affect CXCR4 function [2]. SCH 546738 has not been characterized for conformational selectivity in comparable detail, and NBI-74330's conformational effects have not been studied against CXCL11 in the same GTPγS paradigm [3].

CXCR3 conformational selection GPCR conformation allosteric modulation receptor population

Validated Allosteric Radioligand for CXCR3 SAR & Screening

[3H]VUF11211 (specific activity 38.4 Ci/mmol) has been validated as the first small-molecule allosteric radioligand for CXCR3, enabling structure-activity relationship (SAR) studies and novel ligand characterization that orthosteric probes ([125I]CXCL10, [125I]CXCL11) cannot support [1]. Under optimized conditions (0.1% BSA + 0.1% Tween80, GF/C plates pre-soaked in 0.5% BSA), [3H]VUF11211 achieves a ~6-fold specific binding window with <10% ligand depletion [1]. The probe was validated across diverse chemotypes including antagonists (NBI-74330, VUF10085, VUF10990) and agonists (VUF10661, VUF11418), with VUF11211 analogs showing a pKi range of 7.7–9.0 using this probe [1]. Crucially, [3H]VUF11211 detected SAR differences that [125I]CXCL11 missed: the affinity rank order of VUF11211 analogs differed between the two probes, and the agonist VUF10661 was essentially undetectable with [3H]VUF11211 (pKi ≤ 4.5) despite measurable affinity with [125I]CXCL11 (pKi = 6.0) [1]. No other CXCR3 compound has been developed into a validated radioligand with published optimization of binding conditions, full cross-chemotype validation, and demonstration of SAR utility.

CXCR3 radioligand allosteric probe SAR screening assay chemical probe

VUF11211: Optimal Research and Industrial Applications


Allosteric CXCR3 Binding Site Mapping with Mutagenesis

VUF11211 is the only CXCR3 antagonist whose binding site has been mapped at amino acid resolution across both TMS1 and TMS2 using systematic site-directed mutagenesis [1]. Its orthogonal mutation sensitivity profile relative to NBI-74330—unique dependence on D4.60 (helix 4) and insensitivity to D2.63 (helix 2)—makes it an indispensable probe for laboratories conducting CXCR3 structure-function studies. Researchers can use VUF11211 to define TMS2 engagement, to validate CXCR3 homology models, or to interpret the binding modes of novel chemotypes by comparing their mutation sensitivity fingerprints against the published VUF11211 reference dataset. No other CXCR3 ligand offers an equivalently granular, experimentally validated residue-level contact map.

Constitutive Activity & Inverse Agonism in Disease Models

For translational research into pathological CXCR3 constitutive signaling—observed in certain T-cell malignancies and chronic inflammatory conditions—VUF11211 is the quantitatively best-characterized inverse agonist available. Its pIC50 of 8.4 ± 0.2 on the CXCR3-N3.35A CAM provides a defined potency benchmark, and its full inverse agonist efficacy (versus the partial inverse agonism of TAK-779) ensures complete suppression of basal receptor activity [2]. Laboratories comparing inverse agonist efficacy across CXCR3 ligand classes should procure VUF11211 as the reference full inverse agonist against which partial or biased inverse agonists are benchmarked.

Allosteric CXCR3 Screening Assay with [3H]VUF11211

Drug discovery programs targeting the CXCR3 allosteric pocket require a validated small-molecule radioligand to avoid the probe-dependent artifacts inherent to orthosteric chemokine probes. [3H]VUF11211 is the only such tool available, with fully published assay optimization (specific binding window, BSA/Tween80 conditions, filter plate pretreatment), cross-chemotype validation, and demonstrated SAR discriminative power [3]. Procurement of unlabeled VUF11211 is essential as the reference standard for competition binding experiments with the tritiated probe, for determining nonspecific binding levels, and for normalizing inter-assay variability in screening campaigns.

Selective CXCR3 Modulation with Intact CXCR4 Signaling

In experimental systems where CXCR3 modulation must be achieved without confounding effects on CXCR4-mediated processes—such as hematopoietic stem cell migration, CLL cell adhesion, or dual-receptor signaling studies—VUF11211 is uniquely qualified. Experimental evidence demonstrates that VUF11211 at 1 μM does not alter CXCL12-induced chemotaxis or arrest, unlike CXCR3 agonists (CXCL11, VUF11418) which significantly perturb these CXCR4-dependent responses [4]. This receptor-level functional selectivity, combined with GTPγS-insensitive binding confirming recognition of G protein-uncoupled receptor states, makes VUF11211 the compound of choice for dissection of CXCR3-specific versus CXCR4-overlapping signaling pathways.

Technical Documentation Hub

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